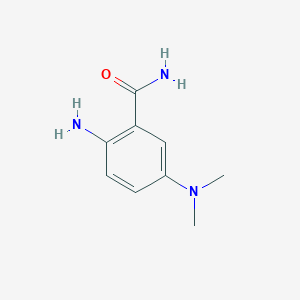

2-Amino-5-(dimethylamino)benzamide

Description

BenchChem offers high-quality 2-Amino-5-(dimethylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(dimethylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)6-3-4-8(10)7(5-6)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIBPJMQGQSAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Trajectory of 5-(Dimethylamino)anthranilamide Derivatives: A Technical Guide for Drug Discovery and Molecular Imaging

In the landscape of modern medicinal chemistry and molecular probe development, the anthranilamide scaffold has emerged as a privileged structure, lauded for its synthetic tractability and diverse biological activities. Within this promising class of compounds, 5-(dimethylamino)anthranilamide derivatives are gaining remarkable traction. The strategic incorporation of the dimethylamino group at the 5-position imparts unique electronic and photophysical properties, opening new avenues for the design of targeted therapeutics and advanced fluorescent probes. This in-depth technical guide provides a comprehensive literature review of 5-(dimethylamino)anthranilamide derivatives, offering researchers, scientists, and drug development professionals a critical synthesis of their synthesis, biological significance, and burgeoning applications.

I. The Strategic Synthesis of 5-(Dimethylamino)anthranilamide Derivatives

The synthetic accessibility of 5-(dimethylamino)anthranilamide derivatives is a cornerstone of their appeal in drug discovery programs. The general synthetic approach hinges on the preparation of the key intermediate, 5-(dimethylamino)anthranilic acid, followed by amide bond formation.

Synthesis of the Core Intermediate: 5-(Dimethylamino)anthranilic Acid

A common and effective route to 5-(dimethylamino)anthranilic acid begins with a nitration reaction on a suitable benzoic acid precursor, followed by reduction of the nitro group to an amine, and subsequent dimethylation. A plausible synthetic pathway is outlined below:

Caption: A potential synthetic route to 5-(dimethylamino)anthranilic acid.

Amide Bond Formation: Crafting the Derivative Library

With the core intermediate in hand, a diverse library of 5-(dimethylamino)anthranilamide derivatives can be generated through standard amide coupling reactions. A general scheme for this process is depicted below:

Caption: General scheme for the synthesis of N-substituted 5-(dimethylamino)anthranilamide derivatives.

A particularly efficient method for the synthesis of primary, secondary, and tertiary anthranilamides involves the use of N-(2-aminoarylacyl)benzotriazoles as stable and versatile acylating agents.[1] This approach often proceeds under mild conditions with high yields.[1]

II. The Biological Significance of 5-(Dimethylamino)anthranilamide Derivatives

The anthranilamide scaffold is a well-established pharmacophore, and the introduction of a 5-(dimethylamino) group can significantly modulate the biological activity of the resulting derivatives. These compounds have shown promise in a range of therapeutic areas, most notably in oncology.

Potent Inhibition of Protein Kinases

Aberrant kinase activity is a hallmark of many cancers, making protein kinases attractive targets for drug development. Anthranilamide derivatives have been explored as inhibitors of various kinases. For instance, a series of novel piperazine-linked anthranilic acids were synthesized and evaluated as potential small molecule kinase inhibitors.

The 5-(dimethylamino) substitution can influence the electronic properties of the aromatic ring, potentially enhancing interactions with the kinase active site. While specific structure-activity relationship (SAR) studies on 5-(dimethylamino)anthranilamide derivatives as kinase inhibitors are still emerging, the general principles of kinase inhibitor design can be applied. The dimethylamino group, being a strong electron-donating group, can impact the pKa of the anthranilic acid nitrogen and the overall electron distribution of the molecule, which can be fine-tuned to optimize binding to the target kinase.

Promising Anticancer Activity

Several studies have highlighted the anticancer potential of anthranilamide derivatives. A new series of these compounds demonstrated significant antiproliferative activities against human colon carcinoma (HCT 116) and human breast adenocarcinoma (MDA-MB-231) cell lines.[2][3] One particular compound, 7c, was found to induce apoptosis in a dose-dependent manner and cause cell cycle arrest at the G1 and S phases in HCT 116 cells.[2]

Furthermore, anthranilamide derivatives have been designed as potent inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer.[4] A study reported an anthranilamide derivative with an IC50 value of 34.09 nM against the Hedgehog signaling pathway and an IC50 of 0.48 μM against the Daoy cell line.[4] The introduction of a 5-(dimethylamino) group could further enhance the potency and selectivity of these SMO inhibitors.

The table below summarizes the reported anticancer activities of some anthranilamide derivatives, providing a basis for the potential of their 5-(dimethylamino) counterparts.

| Compound Class | Cell Line(s) | Reported Activity (IC50) | Reference |

| Anthranilamide Derivatives | HCT 116, MDA-MB-231 | Induces apoptosis and cell cycle arrest | [2] |

| Anthranilamide-based SMO Inhibitors | Daoy | 0.48 μM | [4] |

| Anthranilamides with Quinoline Scaffolds | Various cancer cell lines | IC50 values in the low micromolar range | [5][6] |

III. The Untapped Potential as Fluorescent Probes

The inherent fluorescence of many aromatic compounds can be significantly enhanced and modulated by the introduction of an electron-donating dimethylamino group. This makes 5-(dimethylamino)anthranilamide derivatives highly promising candidates for the development of novel fluorescent probes for bioimaging and sensing applications.

Principles of Fluorescence in Dimethylamino-Aryl Compounds

The fluorescence of these compounds typically arises from an intramolecular charge transfer (ICT) process. Upon excitation, an electron is promoted from the electron-rich dimethylamino-substituted ring (the donor) to an electron-deficient part of the molecule (the acceptor). The energy of the emitted photon, and thus the fluorescence color, is sensitive to the polarity of the surrounding environment. This solvatochromic behavior is a key feature for the design of "smart" fluorescent probes that can report on their local microenvironment.

Potential Applications in Bioimaging

The development of fluorescent probes with high quantum yields, large Stokes shifts, and good photostability is crucial for advanced bioimaging techniques. While specific photophysical data for 5-(dimethylamino)anthranilamide derivatives are not yet widely reported, analogous structures such as styryl dyes containing a dimethylamino-phenyl group exhibit interesting photophysical properties, including long-wavelength excitation and bright near-infrared emission.[2] The fluorescence of such dyes can be quenched or enhanced upon binding to specific biomolecules, forming the basis for "turn-on" or "turn-off" fluorescent sensors.

The workflow for developing and utilizing a 5-(dimethylamino)anthranilamide-based fluorescent probe is conceptualized in the following diagram:

Caption: A conceptual workflow for the development of a 5-(dimethylamino)anthranilamide-based fluorescent probe.

IV. Experimental Protocols

To facilitate further research in this area, the following are representative, generalized protocols for the synthesis and evaluation of 5-(dimethylamino)anthranilamide derivatives.

General Protocol for N-Aryl-5-(dimethylamino)anthranilamide Synthesis

This protocol is adapted from a general procedure for the synthesis of N-aryl anthranilamides.[7]

-

Acid Chloride Formation: To a solution of 5-(dimethylamino)anthranilic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

-

Amine Addition: In a separate flask, dissolve the desired aryl amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM or THF.

-

Coupling Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-(dimethylamino)anthranilamide.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 5-(dimethylamino)anthranilamide derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

V. Future Directions and Conclusion

The 5-(dimethylamino)anthranilamide scaffold represents a fertile ground for the discovery of novel therapeutic agents and advanced molecular probes. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries. The preliminary biological data for the broader class of anthranilamides are highly encouraging, particularly in the realm of oncology.

Future research should focus on a more systematic exploration of the structure-activity relationships of 5-(dimethylamino)anthranilamide derivatives as kinase inhibitors. The synthesis and evaluation of a focused library of these compounds against a panel of cancer-relevant kinases will be crucial in identifying potent and selective inhibitors.

Furthermore, the photophysical properties of these derivatives warrant a thorough investigation. Characterizing their absorption and emission spectra, quantum yields, and solvatochromic behavior will pave the way for their development as next-generation fluorescent probes for cellular imaging and diagnostics. The ability to visualize biological processes in real-time with high specificity and sensitivity is a powerful tool in modern biomedical research, and 5-(dimethylamino)anthranilamide derivatives are poised to make a significant contribution to this exciting field.

References

Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. (URL: [Link]) [3] Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. (URL: [Link]) [5] Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. (URL: [Link]) [4] Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. (URL: [Link]) [6] Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. (URL: [Link]) A kind of N-aryl anthranilamide compound and its preparation and application. (URL: ) [9] Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. (URL: [Link]) [10] Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (URL: [Link]) [11] Anthranilic acid compounds and methods for their production. (URL: ) [12] 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (URL: [Link]) [13] Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. (URL: [Link]) [14] Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (URL: [Link]) [15] Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (URL: [Link]) [1] A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. (URL: [Link]) [16] The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (URL: [Link]) [17] A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. (URL: ) [18] Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. (URL: [Link]) [19] Process for the preparation of an anthranilic acid derivative. (URL: ) [8] Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (URL: [Link]) [20] pH-Responsive Nanocarriers in Cancer Therapy. (URL: [Link]) [21] Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes. (URL: [Link]) [22] Anthranilic Acid : Organic synthesis. (URL: [Link]) [23] Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (URL: [Link]) [24] Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes. (URL: [Link])

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. ddtjournal.com [ddtjournal.com]

- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113651768A - A kind of N-aryl anthranilamide compound and its preparation and application - Google Patents [patents.google.com]

- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US3413313A - Anthranilic acid compounds and methods for their production - Google Patents [patents.google.com]

- 12. 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google Patents [patents.google.com]

- 18. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]

- 20. DSpace [repository.aus.edu]

- 21. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy [mdpi.com]

- 24. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Amino-5-(dimethylamino)benzamide in Coordination Chemistry

Foreword: Unveiling the Potential of a Versatile Ligand

Welcome to a comprehensive guide on the coordination chemistry of 2-Amino-5-(dimethylamino)benzamide. While this specific ligand is not yet extensively documented in peer-reviewed literature, its structural motifs—a 2-aminobenzamide core—are well-represented in the field of coordination chemistry. This document, therefore, serves as both a practical guide and a forward-looking exploration of its potential. By drawing logical parallels from closely related and well-studied analogues, we aim to provide researchers, scientists, and drug development professionals with a solid foundation for their work with this promising ligand. Our focus is on providing not just protocols, but also the scientific rationale behind them, to empower you to innovate and adapt these methods to your specific research goals.

Ligand Profile: 2-Amino-5-(dimethylamino)benzamide

2-Amino-5-(dimethylamino)benzamide is a derivative of anthranilamide[1], characterized by a primary amino group at the 2-position and a dimethylamino substituent at the 5-position of the benzene ring. This unique substitution pattern is expected to influence its electronic properties and, consequently, its coordination behavior.

Structural Features and Predicted Coordination Modes

The ligand possesses two primary potential coordination sites: the nitrogen atom of the 2-amino group and the oxygen or nitrogen atom of the amide moiety. The presence of the electron-donating dimethylamino group at the 5-position is likely to increase the electron density on the aromatic ring and the exocyclic amino group, potentially enhancing its donor capacity.

Based on studies of related 2-aminobenzamide ligands, several coordination modes can be predicted[2][3]:

-

Monodentate Coordination: The ligand could coordinate to a metal center through either the 2-amino nitrogen or the amide oxygen. Coordination through the amide oxygen is generally favored in simple amides.[4]

-

Bidentate Chelation: The most probable and interesting coordination mode is bidentate chelation involving the 2-amino nitrogen and the amide oxygen, forming a stable six-membered chelate ring. This mode of coordination has been observed in complexes of 2-aminobenzamide with copper(II) and cobalt(II).[2][3]

The interplay between these modes will likely be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Caption: Predicted coordination modes of 2-Amino-5-(dimethylamino)benzamide.

Synthesis of 2-Amino-5-(dimethylamino)benzamide

Protocol 2.1: Synthesis from Isatoic Anhydride

This protocol is adapted from established methods for the synthesis of N-substituted 2-aminobenzamides.[5][6][7]

Materials:

-

5-(Dimethylamino)isatoic anhydride (if commercially available) or a suitable precursor.

-

Ammonia solution (e.g., 28% in water) or another source of ammonia.

-

Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent.

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography).

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(dimethylamino)isatoic anhydride (1 equivalent) in DMF.

-

Slowly add an excess of concentrated ammonia solution (e.g., 3-5 equivalents) to the stirred solution.

-

Heat the reaction mixture to a temperature that allows for a steady reaction rate without excessive decomposition (e.g., 80-100 °C). The reaction progress can be monitored by the evolution of carbon dioxide.

-

Maintain the temperature and stirring for a period sufficient to ensure complete reaction, typically 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide. DMF is a suitable solvent due to its high boiling point and ability to dissolve the reactants.

General Protocol for the Synthesis of Metal Complexes

The following is a general protocol for the synthesis of transition metal complexes with 2-Amino-5-(dimethylamino)benzamide, based on methods used for similar ligands.[8][9]

Protocol 3.1: Synthesis of a Generic M(II) Complex

Materials:

-

2-Amino-5-(dimethylamino)benzamide (ligand, L)

-

A suitable metal(II) salt (e.g., MCl₂, M(OAc)₂, M(NO₃)₂) where M = Cu(II), Ni(II), Co(II), Zn(II), etc.

-

Ethanol or Methanol (solvent)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve the ligand (2 equivalents) in warm ethanol in a round-bottom flask with stirring.

-

In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

If the ligand is to be deprotonated for coordination, add a stoichiometric amount of a weak base like triethylamine.

-

Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated complex by vacuum filtration.

-

Wash the complex with cold ethanol and then with diethyl ether.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

Causality: The reaction involves the coordination of the ligand to the metal ion, often displacing weakly bound solvent molecules or counter-ions. Refluxing provides the necessary energy to overcome the activation barrier for complex formation. The choice of metal salt anion can influence the final product, as some anions may also coordinate to the metal center.

Caption: General workflow for the synthesis of a metal complex.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.

Spectroscopic Characterization

| Technique | Information Provided | Expected Observations (based on analogous systems) |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand. | A shift in the ν(N-H) stretching vibrations of the amino group and the ν(C=O) stretching vibration of the amide group to lower wavenumbers upon coordination to the metal ion.[8][10][11] The appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-O) vibrations.[11] |

| ¹H and ¹³C NMR Spectroscopy | Provides information on the structure of diamagnetic complexes (e.g., Zn(II), Cd(II)). | A downfield shift of the protons and carbons near the coordination sites due to the deshielding effect of the metal ion. For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), the spectra will show broad peaks over a wide chemical shift range, which can provide information about the electronic structure.[12][13][14][15][16] |

| UV-Vis Spectroscopy | Gives insights into the electronic transitions and the geometry of the complex. | Ligand-centered π→π* and n→π* transitions, and in the case of transition metal complexes, d-d transitions and charge transfer bands. The position of the d-d bands can help in determining the coordination geometry (e.g., octahedral, tetrahedral).[10] |

| Mass Spectrometry | Determines the molecular weight of the complex and provides information on its fragmentation pattern. | The molecular ion peak corresponding to the formula of the complex confirms its formation. |

Structural and Analytical Characterization

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.[2][17] |

| Elemental Analysis (CHN) | Determines the elemental composition of the complex, which is used to confirm its empirical formula. |

| Molar Conductivity Measurements | Determines the electrolytic nature of the complex in solution (ionic or non-ionic).[8] |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in determining the number of unpaired electrons and the geometry of the complex. |

Potential Applications

While the applications of 2-Amino-5-(dimethylamino)benzamide complexes have not been specifically explored, the broader class of aminobenzamide and related N,O-donor ligand complexes have shown promise in several areas.

Antimicrobial and Antifungal Agents

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[18][19][20] The increased lipophilicity of the complexes can facilitate their transport across microbial cell membranes.[18] Complexes of ligands similar to 2-aminobenzamide have demonstrated significant antibacterial and antifungal properties.[3][8] Therefore, it is highly probable that metal complexes of 2-Amino-5-(dimethylamino)benzamide could be potent antimicrobial agents.

Anticancer and Cytotoxic Agents

The development of metal-based anticancer drugs is an active area of research. The ability of ligands to chelate metal ions can lead to complexes with cytotoxic properties. The specific structure and the choice of the metal ion are crucial in determining the anticancer activity.

Catalysis

Transition metal complexes with aminophenol and related ligands have been investigated for their catalytic activity in various organic transformations, including oxidation reactions and C-C coupling reactions.[21][22][23][24] The electronic properties of the 2-Amino-5-(dimethylamino)benzamide ligand could be tuned to develop efficient catalysts for specific reactions.

Caption: Potential applications of metal complexes derived from the ligand.

Conclusion and Future Outlook

2-Amino-5-(dimethylamino)benzamide presents itself as a ligand with significant, yet largely untapped, potential in coordination chemistry. Its accessible synthesis and versatile coordination sites make it an attractive candidate for the development of novel metal complexes. The insights and protocols provided in this guide, drawn from the study of analogous systems, are intended to serve as a robust starting point for researchers. Future investigations into the coordination chemistry of this ligand will undoubtedly uncover unique properties and applications, contributing to the advancement of materials science, medicinal chemistry, and catalysis.

References

-

Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678-3697. [Link]

-

Yar, M., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Journal of Heterocyclic Chemistry, 59(7), 1285-1294. [Link]

-

Khan, K. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules, 19(3), 3678-3697. [Link]

-

Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

-

Faheem, S. M., et al. (2024). Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand. Bulletin of the Chemical Society of Ethiopia, 38(6), 1725-1742. [Link]

-

Karabuga, S., et al. (2015). Crystal structure and synthesis of two complexes:bis[(2-amino benzamide)(benzoate)]copper(II) and bis[(2-amino benzamide)(benzoate)]cobalt(II). ResearchGate. [Link]

-

Akbarzadeh-T, N., et al. (2025). Antibacterial effects of mixed ligand complex formation of 2-Aminobenzamide with Cu(II) in the presence of glycine. Advanced Journal of Nanochemistry and Medicine, 1(1). [Link]

-

Maleki, A., et al. (2024). Fourier transform‐infrared (FT‐IR) spectra of: (a)bis(2‐aminobenzamide). ResearchGate. [Link]

-

de la Cruz-Cruz, D., et al. (2023). Effect of Terminal Substituents of 2-Aminobenzimidazoles on Non-Covalent Molecular Interactions in Their Transition Metal Coordination. Preprints.org. [Link]

-

Paul, G. C. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica, 14(11), 14-24. [Link]

-

Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. Impact Factor. [Link]

-

Saha, N., et al. (2021). Catalytic cleavage of the amide bond in urea using a Co(III) amino-based complex. Polyhedron, 209, 115456. [Link]

-

Powell, D. B. (2017). The infrared absorption spectra of metal ammine complexes and related compounds. Journal of the Chemical Society, 4495-4503. [Link]

-

Al-Amiery, A. A., et al. (2012). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin. Molecules, 17(5), 5713-5723. [Link]

-

Singh, S., & Kumar, Y. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 18(2), 263-272. [Link]

-

Gaballa, A. S., et al. (2007). Metal Complexes as Antimicrobial Agents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 1-11. [Link]

-

Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. ResearchGate. [Link]

-

Roy, S., et al. (2021). Pseudo-octahedral nickel(ii) complexes of strongly absorbing benzannulated pincer-type amido ligands: ligand-based redox and non-Aufbau electronic behaviour. Dalton Transactions, 50(4), 1339-1349. [Link]

-

Al-Douh, M. H., et al. (2025). Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives. ResearchGate. [Link]

-

Barakat, A. S., et al. (2014). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III), Mn(II), Ni(II), and Zn(II) phosphates with urea at 800 oC. International Journal of Industrial Chemistry, 5(1), 1-8. [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(12), 2841. [Link]

-

Wikipedia. (n.d.). Transition metal carboxamide complex. [Link]

-

Chambers, M. B., et al. (2019). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. Chemical Science, 10(23), 5964-5975. [Link]

-

Maleki, A., et al. (2025). Structure of pure compound (2-aminobenzimidazole). ResearchGate. [Link]

-

Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. [Link]

-

Maleki, A., et al. (2018). FT‐IR spectra of a) 2‐Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs). ResearchGate. [Link]

-

Goswami, M., et al. (2020). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Coordination Chemistry Reviews, 419, 213383. [Link]

-

McConnell, A. (2020). NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe. [Link]

-

El-Gamel, N. E. A., et al. (2020). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 25(21), 5099. [Link]

-

PubChem. (n.d.). Anthranilamide. National Institutes of Health. [Link]

-

Singh, B., & Srivastav, A. K. (1991). Studies on salicylaldehyde-2-aminobenzophenone-2-thenoylhydrazone complexes with 3d metal ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 691-699. [Link]

-

Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

-

Santos, T., et al. (2020). Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. [Link]

-

Reddit. (2017). 1H-NMR of diamagnetic complexes. r/chemistry. [Link]

-

Anglada, J. M., et al. (2022). Filtering the NMR Spectra of Mixtures by Coordination to Paramagnetic Cu2+. Journal of the American Chemical Society, 144(31), 14046-14055. [Link]

Sources

- 1. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajnm.samipubco.com [ajnm.samipubco.com]

- 4. Transition metal carboxamide complex - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. Research Portal [openresearch.surrey.ac.uk]

- 12. Pseudo-octahedral nickel(ii) complexes of strongly absorbing benzannulated pincer-type amido ligands: ligand-based redox and non-Aufbau electronic behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 16. reddit.com [reddit.com]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 20. scispace.com [scispace.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. researchgate.net [researchgate.net]

- 23. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Amino-5-(dimethylamino)benzamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide focuses on the detailed ¹H NMR spectral analysis of 2-Amino-5-(dimethylamino)benzamide, a substituted benzamide with potential applications in medicinal chemistry.

By comparing its ¹H NMR spectrum with those of simpler, structurally related analogues—namely 2-aminobenzamide and 4-(dimethylamino)benzamide—we can dissect the influence of the amino and dimethylamino substituents on the chemical shifts and coupling patterns of the aromatic protons. This comparative approach not only facilitates the unambiguous assignment of the signals in the target molecule but also provides a practical framework for interpreting the spectra of other polysubstituted aromatic compounds.

Molecular Structure and Expected ¹H NMR Features

The structure of 2-Amino-5-(dimethylamino)benzamide incorporates a benzene ring with three substituents: an amino group (-NH₂) at the C2 position, a dimethylamino group (-N(CH₃)₂) at the C5 position, and a carboxamide group (-CONH₂) at the C1 position.

Diagram: Molecular Structure of 2-Amino-5-(dimethylamino)benzamide

Caption: Molecular structure of 2-Amino-5-(dimethylamino)benzamide with proton labeling.

Based on the electronic properties of the substituents, we can predict the general features of the ¹H NMR spectrum:

-

Amino (-NH₂) and Dimethylamino (-N(CH₃)₂) Groups: Both are strong electron-donating groups (EDGs) that increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves. This increased shielding will shift the signals of the corresponding aromatic protons to a higher field (lower ppm values).[1][2]

-

Carboxamide (-CONH₂) Group: This is an electron-withdrawing group (EWG) that decreases the electron density on the aromatic ring, causing a downfield shift (higher ppm values) of the aromatic proton signals.[3]

-

Proton Signals: We expect to see distinct signals for the protons of the amino and carboxamide groups, the methyl protons of the dimethylamino group, and the three aromatic protons.

Comparative Spectral Analysis

To understand the specific effects of the substituents, we will compare the predicted spectrum of 2-Amino-5-(dimethylamino)benzamide with the experimental data of 2-aminobenzamide and 4-(dimethylamino)benzamide.

Reference Spectrum 1: 2-Aminobenzamide

The ¹H NMR spectrum of 2-aminobenzamide shows the influence of the amino group at the C2 position. The amino group donates electron density into the ring, causing a general upfield shift of the aromatic protons compared to unsubstituted benzamide.

Reference Spectrum 2: 4-(Dimethylamino)benzamide

In 4-(dimethylamino)benzamide, the strong electron-donating dimethylamino group at the C4 position significantly shields the aromatic protons, leading to upfield shifts.

Analysis of 2-Amino-5-(dimethylamino)benzamide

Table 1: Predicted ¹H NMR Data for 2-Amino-5-(dimethylamino)benzamide and Comparative Compounds

| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Amino-5-(dimethylamino)benzamide | -N(CH₃)₂ | ~2.9 - 3.1 | s | - |

| -NH₂ (aromatic) | ~5.0 - 6.0 | br s | - | |

| H6 | ~7.0 - 7.2 | d | ~2-3 (meta) | |

| H4 | ~6.8 - 7.0 | dd | ~8-9 (ortho), ~2-3 (meta) | |

| H3 | ~6.5 - 6.7 | d | ~8-9 (ortho) | |

| -CONH₂ | ~7.4 - 8.0 | br s | - | |

| 2-Aminobenzamide | -NH₂ (aromatic) | ~5.5 | br s | - |

| Aromatic H | ~6.5 - 7.6 | m | - | |

| -CONH₂ | ~7.4 - 8.0 | br s | - | |

| 4-(Dimethylamino)benzamide | -N(CH₃)₂ | ~2.9 - 3.0 | s | - |

| Aromatic H (ortho to NMe₂) | ~6.6 - 6.8 | d | ~8-9 | |

| Aromatic H (ortho to CONH₂) | ~7.6 - 7.8 | d | ~8-9 | |

| -CONH₂ | ~7.3 - 7.8 | br s | - |

Note: The predicted chemical shifts are estimates based on data from structurally similar compounds and general substituent effects. Actual experimental values may vary.

Experimental Protocols

To obtain a high-quality ¹H NMR spectrum of 2-Amino-5-(dimethylamino)benzamide, the following experimental protocol is recommended.

Diagram: ¹H NMR Sample Preparation and Data Acquisition Workflow

Caption: A streamlined workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Amino-5-(dimethylamino)benzamide.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d₆ is often a good choice for benzamides due to its excellent solubilizing properties.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum on a 400 MHz instrument, 16 scans with a relaxation delay of 1-2 seconds should be sufficient.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.

-

Conclusion and Future Directions

The ¹H NMR spectral analysis of 2-Amino-5-(dimethylamino)benzamide, when compared with its structural analogues, provides a clear illustration of the interplay of substituent effects on the aromatic chemical environment. The strong electron-donating properties of the amino and dimethylamino groups are expected to result in a complex and informative spectrum, with significant upfield shifts of the aromatic protons.

While this guide provides a robust framework for the analysis of this and similar molecules, the acquisition of a high-resolution experimental spectrum of 2-Amino-5-(dimethylamino)benzamide is essential for definitive structural confirmation. Future work could involve two-dimensional NMR experiments, such as COSY and HSQC, to further confirm the proton and carbon assignments and to elucidate the complete connectivity of the molecule. Such detailed structural information is critical for advancing the development of new benzamide-based compounds in the field of medicinal chemistry.

References

- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. RSC Advances.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.

- Benzamide(55-21-0) 1H NMR spectrum. ChemicalBook.

- bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank.

- 2-Aminobenzamide (FDB012155). FooDB.

- Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. Angewandte Chemie.

- ¹³C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters.

- ¹H NMR of 1 (A), 2a (B) and 3a (C).

- 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Journal of Magnetic Resonance.

- 4-Amino-N,N-dimethylbenzamide, 97+%. Thermo Scientific Chemicals.

- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv

- Benzamide - Optional[1H NMR] - Spectrum. SpectraBase.

- Anthranilamide | C7H8N2O | CID 6942. PubChem.

- 2-Aminobenzamide, 98+%. Thermo Scientific Chemicals.

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Supplementary Inform

- N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem.

- 2-AMINOBENZAMIDE | CAS 88-68-6.

- 2-Aminobenzamide. SIELC Technologies.

- 1H proton nmr spectrum of dimethylamine C2H7N. Doc Brown's Chemistry.

- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.

- N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum. ChemicalBook.

- p-Aminobenzamide(2835-68-9) 13C NMR spectrum. ChemicalBook.

- 3-Aminobenzamide(3544-24-9) 1H NMR spectrum. ChemicalBook.

- 2-Amino-5-(benzylamino)benzamide | C14H15N3O | CID 61312097. PubChem.

- Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. RSC Medicinal Chemistry.

- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 2-Amino-5-(dimethylamino)benzamide

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of these compounds. However, the reliability of HPLC data is entirely dependent on the validation of the analytical method. This guide provides a comprehensive, in-depth comparison of the validation process for an HPLC method designed to assess the purity of 2-Amino-5-(dimethylamino)benzamide, a key intermediate in various synthetic pathways.

This document is structured to provide not just a protocol, but a logical narrative that explains the causality behind experimental choices, ensuring a self-validating system of analysis. We will delve into the development of a hypothetical, yet scientifically grounded, stability-indicating HPLC method and its subsequent validation against the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines.[1][2]

The Crucial First Step: Method Development and Rationale

While a specific validated HPLC method for 2-Amino-5-(dimethylamino)benzamide is not widely published, a robust method can be developed based on its physicochemical properties and the analysis of structurally similar compounds.[3][4] 2-Amino-5-(dimethylamino)benzamide is a substituted benzamide with a molecular weight of 179.22 g/mol . Its structure suggests good solubility in polar organic solvents and UV absorbance due to the aromatic ring.

Based on these characteristics, a reversed-phase HPLC method is the logical choice. The following hypothetical method was developed to serve as the basis for our validation study:

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to control the ionization state of the amine groups and improve peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |

| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is chosen to ensure the elution of potential impurities with a wider range of polarities and to shorten the analysis time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency. |

| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds, offering good sensitivity for the analyte. |

The Validation Workflow: A Systematic Approach

The validation of our HPLC method will follow the recommendations of the ICH Q2(R1) guideline.[1][2][5] The following diagram illustrates the interconnectedness of the validation parameters.

Caption: A workflow diagram illustrating the sequential and interconnected nature of HPLC method validation parameters as per ICH guidelines.

In-Depth Analysis of Validation Parameters

Specificity: The Cornerstone of a Stability-Indicating Method

A stability-indicating method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6][7] To demonstrate this, forced degradation studies are indispensable.[7][8]

Experimental Protocol:

-

Prepare Stressed Samples: Expose solutions of 2-Amino-5-(dimethylamino)benzamide to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

-

Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

-

-

Analyze Samples: Inject the unstressed drug substance, a placebo (if in a formulation), and each of the stressed samples into the HPLC system.

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the 2-Amino-5-(dimethylamino)benzamide peak in the presence of any degradation products.

Hypothetical Results and Comparison:

| Condition | Observation | Peak Purity Index | Acceptance Criterion |

| Unstressed | Single peak at expected retention time. | > 0.999 | > 0.999 |

| Acid Hydrolysis | Main peak decreases; one major degradant peak observed. | > 0.999 | > 0.999 |

| Base Hydrolysis | Main peak decreases; two minor degradant peaks observed. | > 0.999 | > 0.999 |

| Oxidation | Main peak decreases; one major degradant peak observed. | > 0.999 | > 0.999 |

| Thermal | Minor degradation observed. | > 0.999 | > 0.999 |

| Photolytic | Significant degradation with multiple degradant peaks. | > 0.999 | > 0.999 |

The data demonstrates that the method is specific, as the main peak is spectrally pure in all stress conditions, and all degradation products are well-separated from the analyte peak.

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

-

Prepare Calibration Standards: Prepare at least five concentrations of 2-Amino-5-(dimethylamino)benzamide reference standard, ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Analyze Standards: Inject each standard in triplicate.

-

Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Hypothetical Results and Comparison:

| Parameter | Result | Acceptance Criterion |

| Range | 50 - 150 µg/mL | Defined by the validated concentrations. |

| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |

| Y-intercept | Close to zero | Should not be significantly different from zero. |

| Residual Plot | Random distribution | No obvious trend in the residuals. |

The high correlation coefficient and random distribution of residuals confirm the excellent linearity of the method over the specified range.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][10][11]

Experimental Protocol:

-

Spike Placebo Samples: For a drug product, spike a placebo blend with known amounts of 2-Amino-5-(dimethylamino)benzamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analyze Spiked Samples: Prepare three replicate samples at each concentration level and analyze them.

-

Calculate Recovery: Determine the percent recovery of the analyte.

Hypothetical Results and Comparison:

| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |

| 80% | 99.5 | 0.8 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0 |

| 100% | 100.2 | 0.5 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0 |

| 120% | 100.8 | 0.6 | 98.0 - 102.0% Recovery, %RSD ≤ 2.0 |

The high recovery values and low relative standard deviations demonstrate the excellent accuracy of the method.

Precision: Consistency of Results

Precision is the measure of the degree of scatter of a series of measurements.[9][10][11] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

-

Repeatability (Intra-assay precision):

-

Prepare six identical samples of 2-Amino-5-(dimethylamino)benzamide at 100% of the target concentration.

-

Analyze the samples on the same day, with the same analyst, and on the same instrument.

-

Calculate the %RSD of the results.

-

-

Intermediate Precision (Inter-assay precision):

-

Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

-

Compare the results from both sets of experiments.

-

Hypothetical Results and Comparison:

| Precision Level | %RSD | Acceptance Criterion |

| Repeatability | 0.7% | %RSD ≤ 2.0 |

| Intermediate Precision | 1.2% | %RSD ≤ 2.0 |

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Method's Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol (Based on Signal-to-Noise Ratio):

-

Determine Signal-to-Noise (S/N): Analyze a series of solutions with decreasing concentrations of 2-Amino-5-(dimethylamino)benzamide.

-

Calculate LOD and LOQ:

-

LOD is the concentration that yields a S/N ratio of approximately 3:1.

-

LOQ is the concentration that yields a S/N ratio of approximately 10:1.

-

Hypothetical Results and Comparison:

| Parameter | Result | Acceptance Criterion |

| LOD | 0.1 µg/mL (S/N = 3.2) | S/N ≈ 3:1 |

| LOQ | 0.3 µg/mL (S/N = 10.5) | S/N ≈ 10:1 |

The determined LOQ is then verified for its precision and accuracy.

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

-

Introduce Small Variations: Deliberately vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Analyze Samples: Analyze a system suitability solution under each of the varied conditions.

-

Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, resolution).

Hypothetical Results and Comparison:

| Parameter Varied | Impact on System Suitability | Acceptance Criterion |

| Flow Rate (+0.1 mL/min) | Minor shift in retention time, all other parameters pass. | System suitability criteria must be met. |

| Flow Rate (-0.1 mL/min) | Minor shift in retention time, all other parameters pass. | System suitability criteria must be met. |

| Temperature (+2 °C) | Minor shift in retention time, all other parameters pass. | System suitability criteria must be met. |

| Temperature (-2 °C) | Minor shift in retention time, all other parameters pass. | System suitability criteria must be met. |

| % Organic (+2%) | Minor shift in retention time, all other parameters pass. | System suitability criteria must be met. |

| % Organic (-2%) | Minor shift in retention time, all other parameters pass. | System suitability criteria must be met. |

The method is considered robust as small variations in the operational parameters did not significantly affect the results.

System Suitability: The Daily Check for Method Performance

System suitability testing is an integral part of any analytical procedure.[12] It is performed prior to the analysis of any samples to ensure that the chromatographic system is performing adequately.

Caption: A diagram showing the key parameters evaluated during a system suitability test to ensure chromatographic performance.

Typical System Suitability Criteria:

| Parameter | Acceptance Criterion |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD for 5 replicate injections | ≤ 2.0% |

| Resolution (between analyte and closest peak) | ≥ 2.0 |

Conclusion: A Validated Method as a Pillar of Quality

This guide has systematically walked through the validation of a hypothetical HPLC method for determining the purity of 2-Amino-5-(dimethylamino)benzamide. By comparing the method's performance against the internationally recognized ICH guidelines, we have established a framework for ensuring the generation of reliable, accurate, and reproducible data. The detailed protocols and hypothetical data presented herein serve as a practical template for researchers, scientists, and drug development professionals. A thoroughly validated analytical method is not merely a regulatory requirement; it is a fundamental component of scientific integrity and a cornerstone of patient safety.

References

-

Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved from [Link]

-

Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance? Retrieved from [Link]

-

BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

-

European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

-

Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

-

ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-(benzylamino)benzamide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Retrieved from [Link]

-

Slideshare. (n.d.). Stability Indicating HPLC Method Development A Review | PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

- Unknown Source. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- Unknown Source. (n.d.). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].

- Unknown Source. (n.d.).

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2.

- Unknown Source. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.

- Unknown Source. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)

- Unknown Source. (n.d.). Measurement of Serum Levels of 5 Amino Acids and Dimethylamine Using Liquid Chromatography-Tandem Mass Spectrometry in Patients without Septic Associated Acute Kidney Injury and with Septic Associated Acute Kidney Injury Requiring Continuous Renal Replacement Therapy.

- Unknown Source. (n.d.). Identification of Therapeutic Peptide and its Impurities.

- Unknown Source. (n.d.). 2-Amino-N,N-dimethylbenzamide | CAS 6526-66-5.

- Unknown Source. (n.d.). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.

Sources

- 1. jordilabs.com [jordilabs.com]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 6. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 7. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 8. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 9. altabrisagroup.com [altabrisagroup.com]

- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 11. propharmagroup.com [propharmagroup.com]

- 12. demarcheiso17025.com [demarcheiso17025.com]

IR spectroscopy characteristic peaks for 2-Amino-5-(dimethylamino)benzamide

An In-Depth Guide to the Infrared Spectroscopy of 2-Amino-5-(dimethylamino)benzamide: A Comparative Analysis

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comprehensive analysis of the characteristic IR absorption peaks for 2-Amino-5-(dimethylamino)benzamide, a substituted aromatic compound with multiple functional groups. Authored from the perspective of a Senior Application Scientist, this document delves into the vibrational modes of the primary amine, tertiary amine, and primary amide functionalities, offering a comparative analysis against simpler, structurally related molecules. We present a detailed, field-proven protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra of solid samples, ensuring both accuracy and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Group Analysis

2-Amino-5-(dimethylamino)benzamide possesses a unique combination of three nitrogen-containing functional groups attached to a benzene ring: a primary aromatic amine (-NH₂), a tertiary aromatic amine (-N(CH₃)₂), and a primary amide (-CONH₂). Each of these groups, along with the substituted aromatic ring, gives rise to distinct and characteristic absorption bands in the mid-infrared region. Understanding the expected vibrational frequencies of each component is the first step in interpreting the full spectrum.

The complexity of the spectrum arises from the potential for overlapping signals, particularly from the two different N-H containing groups (primary amine and primary amide). Therefore, a careful comparative analysis is crucial for unambiguous peak assignment.

Caption: Functional groups of 2-Amino-5-(dimethylamino)benzamide.

Characteristic Infrared Absorption Bands

The IR spectrum of 2-Amino-5-(dimethylamino)benzamide can be logically dissected into several key regions. The high-wavenumber region (>2800 cm⁻¹) is dominated by N-H and C-H stretching vibrations, while the double-bond region (1800-1500 cm⁻¹) features the strong carbonyl absorption and various C=C and N-H bending modes. The fingerprint region (<1500 cm⁻¹) contains a wealth of complex vibrations, including C-N stretching and aromatic C-H bending, which are highly specific to the molecule.

Based on established group frequencies, the following table summarizes the expected characteristic absorption peaks.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity & Characteristics |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands)[1][2][3] | Medium, sharp peaks. |

| Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) | 3370 - 3170 (two bands)[4] | Medium to strong, often broadened by hydrogen bonding. |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000[5] | Weak to medium. |

| Aliphatic C-H Stretch | Dimethyl Group (-N(CH₃)₂) | 2950 - 2850[6] | Weak to medium. |

| Amide I (C=O Stretch) | Primary Amide (-CONH₂) | 1690 - 1630[7][8] | Strong, sharp. Position influenced by conjugation. |

| Amide II (N-H Bend) | Primary Amide (-CONH₂) | 1650 - 1620[4] | Medium to strong. |

| N-H Scissoring | Primary Amine (-NH₂) | 1650 - 1580[2] | Medium. May overlap with Amide II band. |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 (multiple bands)[5] | Medium to weak, sharp. |

| Aromatic C-N Stretch | Aryl-N | 1335 - 1250[2] | Medium to strong. |

| Out-of-Plane C-H Bend | Substituted Benzene | 900 - 675 | Strong. Pattern is diagnostic of substitution. |

Discussion of Key Regions:

-

N-H Stretching Region (3500-3100 cm⁻¹): This region is expected to be complex. The primary amine will show two distinct, relatively sharp N-H stretching bands (asymmetric and symmetric) between 3500 and 3300 cm⁻¹.[1][2][9] The primary amide will also contribute two N-H stretching bands, but these are typically found at slightly lower wavenumbers (3370-3170 cm⁻¹) and are broader due to intermolecular hydrogen bonding.[4][10] The result will likely be a cluster of four peaks, with some overlap and broadening evident.

-

Carbonyl Region (1700-1600 cm⁻¹): The most intense and diagnostically significant peak in this region is the Amide I band, arising from the C=O stretching vibration of the primary amide.[7] Its position, typically between 1680-1630 cm⁻¹, is lowered by conjugation with the aromatic ring.[4] Immediately adjacent, one can expect the Amide II band (N-H bend) and the primary amine N-H scissoring vibration, which may overlap to form a complex band structure around 1650-1620 cm⁻¹.[2][4]

Comparative Spectral Analysis

To confidently assign the peaks for 2-Amino-5-(dimethylamino)benzamide, it is instructive to compare its expected spectrum with those of simpler molecules that contain its constituent functional groups.

| Compound | Key Functional Groups | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |

| Benzamide | Primary Amide, Benzene Ring | ~3366 & 3170[4] | ~1656[4] | ~1398[4] |

| p-Phenylenediamine | Two Primary Amines, Benzene Ring | Two distinct pairs of peaks ~3400-3200 | N/A | ~1297[11] |

| N,N-Dimethylaniline | Tertiary Amine, Benzene Ring | None[6][12] | N/A | C-C/C-N modes ~1577, 1509[13] |

| Target Molecule | Primary Amine, Tertiary Amine, Primary Amide | Complex band (4 peaks expected) ~3500-3170 | ~1680-1630 | Multiple bands expected |

-

Comparison with Benzamide: Benzamide provides the foundational spectrum for the aromatic primary amide portion.[4][14] Its spectrum clearly shows the two N-H stretching bands and the strong Amide I (C=O) and Amide II (N-H bend) bands.[4] The absence of the primary amine and tertiary amine signals in benzamide helps to isolate their contributions in the target molecule.

-

Comparison with p-Phenylenediamine: This molecule demonstrates the classic IR signature of a primary aromatic amine, with two sharp N-H stretching bands for each amine group.[15] This comparison helps to identify the higher-wavenumber, sharper N-H stretches in the target molecule as originating from the -NH₂ group at the 2-position.

-

Comparison with N,N-Dimethylaniline: The most critical feature of the N,N-dimethylaniline spectrum is the complete absence of any peaks in the N-H stretching region (3100-3500 cm⁻¹).[12][13] This confirms that the tertiary amine group in our target molecule will not contribute to this region, simplifying its interpretation. The C-H stretches of the methyl groups will appear below 3000 cm⁻¹.

Experimental Protocol: High-Fidelity FTIR Analysis of Solid Samples

The acquisition of a clean, reproducible IR spectrum is paramount. The following protocol outlines the Potassium Bromide (KBr) pellet method, a standard and reliable technique for solid-state analysis. This method minimizes scattering effects and produces sharp, well-defined peaks.

Causality: The KBr matrix is chosen because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when compressed, reducing light scattering (the Christiansen effect).

Caption: Workflow for KBr Pellet FTIR Spectroscopy.

Step-by-Step Methodology:

-

Preparation of KBr: Dry FTIR-grade KBr powder in an oven at 105°C for at least 2 hours to remove adsorbed water, which shows a strong, broad absorption around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, potentially obscuring key sample peaks. Store the dried KBr in a desiccator.

-

Sample Grinding: Weigh approximately 1 mg of 2-Amino-5-(dimethylamino)benzamide and 100-150 mg of dried KBr. The low sample concentration is crucial to ensure the resulting spectrum adheres to the Beer-Lambert law. Combine the materials in an agate mortar and grind gently but thoroughly for 2-3 minutes to achieve a fine, homogenous powder.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to evacuate trapped air, which can cause the pellet to be opaque or fracture. Place the die in a hydraulic press and apply 8-10 tons of pressure for approximately 2 minutes.

-

Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin, transparent, or translucent. Opacity or cloudiness indicates insufficient grinding, inadequate pressure, or moisture contamination.

-

Spectral Acquisition:

-

Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan. This is a critical self-validating step that measures the spectrum of atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum.

-

Sample Scan: Mount the KBr pellet in the holder and place it in the spectrometer. Acquire the sample spectrum. Typical parameters for high-quality data are:

-

Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing: Apply a baseline correction to the final spectrum to account for any scattering effects or instrumental drift. Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.

Conclusion

The infrared spectrum of 2-Amino-5-(dimethylamino)benzamide is rich with information, providing a unique spectral fingerprint for its identification. The key diagnostic features include:

-

A complex series of overlapping N-H stretching bands from 3500-3170 cm⁻¹, indicative of both primary amine and primary amide groups.

-

The complete absence of N-H signals from the tertiary amine group.

-

A very strong Amide I (C=O) absorption band between 1690-1630 cm⁻¹.

-

A composite band structure around 1650-1600 cm⁻¹ arising from both Amide II and primary amine N-H bending vibrations.

By following the detailed experimental protocol and using the comparative spectral data provided, researchers can confidently acquire and interpret the IR spectrum of this molecule, ensuring its identity and purity in drug discovery and development workflows.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Yoshida, S., & Asai, M. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Lin, C. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo. [Link]

-

Ahmadi, E., et al. (2014). FT–IR benzamide. ResearchGate. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Orr, S. F. D., et al. (1953). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-